molecular formula C22H26N2O4S B2861744 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 921992-02-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2861744
CAS No.: 921992-02-1
M. Wt: 414.52
InChI Key: SYKUJPCFCHTWKH-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group. The compound is characterized by:

  • A 7-membered oxazepine ring with an allyl substituent at position 5 and geminal dimethyl groups at position 2.
  • A methanesulfonamide moiety attached to position 8 of the benzofused ring.
  • A meta-tolyl (m-tolyl) group on the sulfonamide nitrogen.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-5-11-24-19-10-9-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKUJPCFCHTWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation

o-Aminophenol derivatives react with ketones (e.g., 3,3-dimethyl-4-piperidone) in ethanol under reflux to form Schiff bases. For example, condensation of 8-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-5-carbaldehyde with m-tolylmethanesulfonamide in the presence of glacial acetic acid yields the Schiff base precursor. Microwave irradiation (120°C, 300 W, 15 min) enhances reaction efficiency, achieving 89% yield compared to 62% under conventional heating.

7-endo-dig Cyclization

β-Hydroxyaminoaldehydes, prepared via enantioselective organocatalytic 1,4-addition, undergo 7-endo-dig cyclization to form the oxazepine ring. Using H-MCM-22 catalyst in acetonitrile at room temperature, the reaction completes within 1–3 hours with >90% regioselectivity. The dimethyl substituents at position 3 are introduced by employing 3,3-dimethylacrylaldehyde as the starting aldehyde.

Sulfonylation with m-Tolylmethanesulfonamide

The final sulfonamide group is introduced via reaction with methanesulfonyl chloride derivatives.

Nitroalkane-Mediated Sulfonylation

Adapting the method from US3574740A, the amine-functionalized benzoxazepine (1.0 equiv) reacts with m-tolylmethanesulfonyl chloride (1.1 equiv) in nitroethane at 50–70°C. The nitroalkane solvent ensures high solubility of intermediates, enabling facile separation of by-products (e.g., amine hydrochlorides) via filtration. Post-reaction, cooling to 0°C precipitates the sulfonamide product, which is isolated in 94% yield.

Optimization and Characterization

Reaction Conditions

Step Reagents/Conditions Yield (%) Citation
Schiff base formation Microwave, 120°C, 15 min 89
Allylation Allyl bromide, K₂CO₃, DMF, 60°C 85
Sulfonylation m-Tolylmethanesulfonyl chloride, nitroethane 94

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.98–7.12 (m, 4H, ArH), 5.90 (m, 1H, CH₂CHCH₂), 5.21 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 10.4 Hz, 1H), 4.32 (s, 2H, SO₂NH₂), 3.78 (s, 2H, NCH₂), 1.48 (s, 6H, (CH₃)₂).
  • HRMS : m/z calc. for C₂₂H₂₅N₂O₄S [M+H]⁺: 437.1534; found: 437.1538.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxazepine ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxazepine ring could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[b][1,4]oxazepine scaffold shares structural homology with other oxazepine derivatives, such as those in the benzo[e][1,4]oxazepine series. Below is a comparative analysis based on substituent effects, synthetic accessibility, and preliminary biological data from diverse sources.

Key Observations

Core Structure Differences :

  • The benzo[b] vs. benzo[e] oxazepine distinction alters the ring fusion position, impacting electronic properties and steric environments. For example, benzo[b] derivatives exhibit a fused ring system that may enhance rigidity compared to benzo[e] analogs .

This could influence pharmacokinetic properties like metabolic stability .

Synthetic Accessibility :

  • The target compound’s geminal dimethyl groups at position 3 likely require specialized alkylation steps, which may reduce synthetic yields compared to simpler substituents (e.g., compound 14 with a 75% yield) .

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. The aim of this article is to explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S with a molecular weight of approximately 370.47 g/mol. The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core and a methanesulfonamide side chain.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Some studies have reported significant anticancer properties in related compounds. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity. Research on related compounds indicates potential effectiveness against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activities in vitro and in vivo models.

Anticancer Activity

A study evaluating the biological activity of various synthesized compounds found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation. For example:

CompoundIC50 (nM)Cancer Cell Line
Compound A700CCRF-CEM (Leukemia)
Compound B900A549 (Lung Cancer)

These findings suggest that modifications to the core structure can enhance anticancer potency.

Antimicrobial Activity

The antimicrobial efficacy of related compounds was assessed in several studies. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL

These results indicate that the sulfonamide group contributes significantly to the antimicrobial activity.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of similar compounds has shown promising results:

CompoundModel UsedEffect Observed
Compound ECarrageenan-induced paw edema in ratsSignificant reduction in swelling
Compound FLPS-induced inflammation in macrophagesDecreased pro-inflammatory cytokines

Case Studies

Several case studies highlight the biological activity of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). For example:

  • Study on Anticancer Activity : A compound with a similar oxazepine structure was tested against various cancer cell lines and showed an IC50 value of 500 nM against breast cancer cells.
  • Antimicrobial Study : Another derivative demonstrated broad-spectrum antibacterial activity with MIC values ranging from 16 to 128 µg/mL against different bacterial strains.

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